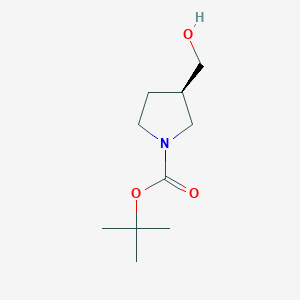

(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIGXXRMJFUUKV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363861 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138108-72-2 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-N-Boc-3-pyrrolidinemethanol physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-N-Boc-3-pyrrolidinemethanol

Authored by: A Senior Application Scientist

Foreword: In the landscape of modern pharmaceutical development and complex organic synthesis, the precise understanding of the physical and chemical properties of chiral building blocks is not merely academic; it is a cornerstone of innovation and efficiency. (R)-N-Boc-3-pyrrolidinemethanol, a key chiral intermediate, is a testament to this principle. Its stereochemically defined structure is pivotal in the synthesis of a multitude of bioactive molecules, where enantiomeric purity directly translates to therapeutic efficacy and safety. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the core physical properties of this versatile compound. It moves beyond a simple recitation of data, providing insights into the causality of its characteristics and the robust methodologies for their validation.

Molecular Identity and Core Physicochemical Properties

(R)-N-Boc-3-pyrrolidinemethanol, systematically known as tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, is a chiral molecule whose utility in synthesis is intrinsically linked to its physical state, solubility, and stability. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a deliberate strategic choice, rendering the amine functionality inert to a wide range of reaction conditions, thereby allowing for selective chemistry at the hydroxyl group.

A summary of its fundamental physical properties is presented below, providing a quantitative foundation for its handling, application, and characterization.

| Property | Value | Source(s) |

| CAS Number | 109431-87-0 | [1] |

| Molecular Formula | C₉H₁₇NO₃ | |

| Molecular Weight | 187.24 g/mol | |

| Appearance | White to off-white solid powder/crystal | [2][3] |

| Melting Point | 62-65 °C (lit.) | [3] |

| Boiling Point | 286.4 ± 29.0 °C (Predicted) | [2] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2] |

| Optical Activity | [α]20/D −26±1, c = 1 in methanol |

Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is a fundamental tenet in chemistry that governs the solubility of a compound. The molecular architecture of (R)-N-Boc-3-pyrrolidinemethanol, featuring both a polar hydroxyl group and a pyrrolidine ring, alongside a nonpolar Boc group, allows for its solubility in a range of organic solvents. A comprehensive understanding of its solubility is critical for reaction setup, purification, and formulation.

| Solvent | Solvent Type | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good solubility | [2] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good solubility | [2] |

| Methanol | Polar Protic | Soluble | [2] |

| Ethanol | Polar Protic | Soluble (c=1 in ethanol for optical activity measurement) | [2] |

| Dichloromethane (DCM) | Chlorinated | Soluble | [4] |

| Water | Aqueous | Some solubility | [2][4] |

Expert Insight: The good solubility in polar aprotic solvents like DMSO and DMF can be attributed to the molecule's ability to act as a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens) and the overall polarity of the pyrrolidine ring. In polar protic solvents such as methanol and ethanol, the hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating dissolution. The nonpolar Boc group contributes to its solubility in chlorinated solvents like dichloromethane.

Experimental Protocol for Quantitative Solubility Determination

For applications demanding precise solubility data, an experimental determination is indispensable. The following protocol outlines a robust method for quantifying the solubility of (R)-N-Boc-3-pyrrolidinemethanol.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-N-Boc-3-pyrrolidinemethanol to a series of vials.

-

To each vial, add a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[2]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[2]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed to permit the settling of undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a calibrated micropipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentration of the compound. A calibration curve must be generated using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of (R)-N-Boc-3-pyrrolidinemethanol in the solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of (R)-N-Boc-3-pyrrolidinemethanol.

Thermal Properties: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting point range is characteristic of a pure compound, while impurities typically cause a depression and broadening of the melting range.

Experimental Protocol for Melting Point Determination

The capillary method is the standard and most accessible technique for determining the melting point of a solid organic compound.[3]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)[3]

-

Capillary tubes (sealed at one end)[3]

-

Calibrated thermometer

-

Sample of (R)-N-Boc-3-pyrrolidinemethanol

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Methodology:

-

Sample Preparation:

-

Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The packed sample height should be 2-3 mm.

-

-

Heating and Observation:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (around 50-55 °C for this compound).[3]

-

Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]

-

-

Data Recording:

-

Record two temperatures to define the melting point range:[3]

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

-

Reporting:

-

The melting point is reported as the range from T1 to T2.

-

Workflow for Melting Point Determination:

Caption: Workflow for the capillary method of melting point determination.

Spectroscopic Characterization

Spectroscopic data is the fingerprint of a molecule, providing unambiguous confirmation of its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5][6]

-

¹H NMR (Proton NMR): The proton NMR spectrum will show characteristic signals for the protons of the pyrrolidine ring, the hydroxymethyl group, and the tert-butyl group of the Boc protecting group.[5]

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the Boc group and the carbons of the pyrrolidine ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5] Key expected absorptions for (R)-N-Boc-3-pyrrolidinemethanol include:

-

A broad peak around 3400 cm⁻¹, characteristic of the O-H stretch of the alcohol.

-

A strong absorption around 1680 cm⁻¹, corresponding to the C=O stretch of the carbamate (Boc group).

-

C-H stretching absorptions just below 3000 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper handling of (R)-N-Boc-3-pyrrolidinemethanol is paramount for laboratory safety.

-

Hazard Classifications: It may cause skin, eye, and respiratory irritation.[1][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1][7] Work in a well-ventilated area, preferably a chemical fume hood.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

(R)-N-Boc-3-pyrrolidinemethanol stands as a testament to the enabling power of well-characterized chiral building blocks in modern chemical synthesis. Its physical properties—solubility, melting point, and spectroscopic signatures—are not mere data points but are critical parameters that inform its effective use. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a robust framework for the confident and precise application of this invaluable chiral intermediate.

References

-

Benchchem. Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.

-

Sigma-Aldrich. (R)-(-)-N-Boc-3-pyrrolidinol 98 109431-87-0.

-

Benchchem. Essential Safety and Logistics for Handling (R)-(-)-N-Boc-3-pyrrolidinol.

-

ChemicalBook. N-Boc-3-pyrrolidinone CAS#: 101385-93-7.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Guidechem. What are the properties, synthesis, and applications of N-Boc-3-pyrrolidinone?.

-

CymitQuimica. (R)-N-Boc-3-Bromomethylpyrrolidine.

-

Benchchem. A Technical Guide to the Melting Point of (R)-(-)-N-Boc-3-pyrrolidinol.

-

Benchchem. Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.

-

AKSci. 109431-87-0 (R)-(-)-N-Boc-3-pyrrolidinol.

-

Benchchem. Essential Safety and Operational Guide for (R)-3-(Boc-amino)pyrrolidine.

-

Benchchem. Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.

-

Santa Cruz Biotechnology. (R)-(+)-1-Boc-2-pyrrolidinemethanol | CAS 83435-58-9.

-

ChemicalBook. (R)-3-(Boc-amino)pyrrolidine - Safety Data Sheet.

-

ChemicalBook. (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1 H NMR.

-

PubChem. (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid.

-

Benchchem. A Comparative Spectroscopic Guide to (R)-(-)-N-Boc-3-pyrrolidinol and its Chiral Alternatives.

-

Sigma-Aldrich. (R)-(+)-1-Boc-2-pyrrolidinemethanol 98 83435-58-9.

-

Benchchem. A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.

-

Chem-Impex. (R-1-Boc-3-(aminomethyl)pyrrolidine.

-

Benchchem. Application Notes and Protocols: N-Boc-D-prolinol in the Synthesis of Pyrrolidine-Based Organocatalysts.

-

ChemicalBook. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum.

-

ChemBK. (S)-N-BOC-Pyrrolidine-3-Methanol.

-

Sigma-Aldrich. N-Boc-pyrrolidine 97 86953-79-9.

-

PubChem. 1-Boc-3-aminopyrrolidine.

-

PMC - NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

-

Strem. R)-(-)-N-Boc-3-pyrrolidinol, min 98%, 100 grams.

Sources

An In-depth Technical Guide to tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. We will delve into its structural properties, stereospecific synthesis, and functional applications, with a particular focus on its role in the development of complex, biologically active molecules. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile synthon.

Introduction: The Significance of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. This structural complexity is crucial for creating molecules with high specificity and affinity for biological targets such as enzymes and receptors.

The stereochemistry of substituents on the pyrrolidine ring plays a critical role in determining a molecule's biological activity. The introduction of a defined stereocenter, as seen in tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, provides a rigid and predictable orientation for functional groups, which is essential for precise molecular recognition at the target binding site. This particular molecule is highly valued because it combines the stable, Boc-protected pyrrolidine core with a reactive hydroxymethyl group at the R-configured C3 position, making it an ideal starting point for the synthesis of enantiomerically pure pharmaceuticals.[1] It serves as a critical intermediate in the synthesis of various bioactive compounds, particularly those targeting neurological disorders.[2]

Physicochemical Properties and Structural Elucidation

Tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is typically a clear, colorless to pale yellow oil or a low-melting solid. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen, preventing its participation in unwanted side reactions while increasing the compound's solubility in common organic solvents.

Core Compound Properties

| Property | Value |

| IUPAC Name | tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

| Synonyms | (R)-1-Boc-3-pyrrolidinemethanol, (R)-N-Boc-3-hydroxymethylpyrrolidine |

| CAS Number | 138108-72-2 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | Oil or low-melting solid |

| Storage | 2-8°C, under inert atmosphere |

Structural Diagram

The chemical structure of the molecule highlights the key functional groups: the chiral center at C3, the primary alcohol, and the Boc-protected amine.

Caption: Structure of tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Spectroscopic Characterization

Full characterization is typically achieved through a combination of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. While specific spectra should be run for each batch, the following table outlines the expected characteristic signals used for quality control and structural verification.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the t-butyl protons (~1.45 ppm, singlet, 9H), pyrrolidine ring protons (multiplets, ~1.6-3.6 ppm, 7H), and the hydroxymethyl protons (~3.5-3.7 ppm, doublet, 2H). The alcohol proton signal will be a broad singlet. |

| ¹³C NMR | Resonances for the t-butyl group carbons (~28.5 ppm), the Boc carbonyl carbon (~154.7 ppm), the quaternary carbon of the Boc group (~79.5 ppm), the pyrrolidine ring carbons (~25-55 ppm), and the hydroxymethyl carbon (~65.0 ppm). |

| IR (Infrared) | Characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), C-H stretches (~2870-2970 cm⁻¹), and a strong C=O stretch from the Boc group (~1690 cm⁻¹). |

| HRMS (ESI-TOF) | The calculated m/z for the [M+Na]⁺ ion is approximately 224.1257, providing confirmation of the molecular formula. |

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves the stereospecific reduction of its corresponding carboxylic acid precursor, (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. This precursor is commercially available and can be prepared from D-proline derivatives.

The choice of reducing agent is critical to ensure a high-yield conversion without racemization or side reactions. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for this transformation due to their chemoselectivity for carboxylic acids over the carbamate's carbonyl group.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis via carboxylic acid reduction.

Detailed Experimental Protocol

Objective: To synthesize tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate from (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.

Materials:

-

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (1 M solution in THF, ~1.5 eq)

-

Methanol

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: A dry, nitrogen-flushed round-bottom flask is charged with (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. Anhydrous THF is added to dissolve the starting material completely.

-

Reagent Addition: The flask is cooled to 0°C in an ice-water bath. The borane-THF solution is added dropwise via a syringe over 20-30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of methanol until gas evolution ceases. This step is crucial for safely decomposing any excess borane.

-

Solvent Removal: The solvents (THF and methanol) are removed under reduced pressure using a rotary evaporator.

-

Work-up: The resulting residue is redissolved in ethyl acetate. The organic solution is washed sequentially with saturated NaHCO₃ solution and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product as a pure oil.

Applications in Medicinal Chemistry

The primary value of tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate lies in its utility as a chiral building block. The hydroxymethyl group serves as a versatile functional handle that can be readily converted into other functionalities, such as amines, azides, halides, or aldehydes, without disturbing the stereocenter. These transformations open pathways to a wide array of more complex molecular architectures.

For example, the alcohol can be converted to a mesylate or tosylate, making it an excellent leaving group for nucleophilic substitution. Alternatively, it can be oxidized to an aldehyde for use in reductive amination or Wittig-type reactions. A common transformation is its conversion to an amine via a two-step mesylation/azide substitution followed by reduction, providing a key intermediate for amide coupling reactions common in drug synthesis.

Representative Synthetic Elaboration

Caption: Conversion to an amine for use in amide bond formation.

This pathway is fundamental in constructing inhibitors for targets like kinases or proteases, where a specific side chain must be precisely oriented within a binding pocket.

Safety and Handling

As a laboratory chemical, tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate requires careful handling. It is classified with several GHS hazards and appropriate precautions must be taken.

GHS Hazard Information:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

-

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (refrigerated at 2-8°C is recommended).

Conclusion

Tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its pre-defined stereochemistry, orthogonal protection scheme, and versatile functional handle provide a reliable and efficient starting point for constructing complex, high-value pharmaceutical candidates. Understanding its properties, synthesis, and reactive potential is key to leveraging its full power in the rational design and development of next-generation therapeutics.

References

-

Chem-Impex International. "(R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester." Available at: [Link]

-

Chem-Impex International. "(S)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester." Available at: [Link]

Sources

Core Concepts: The Strategic Importance of a Chiral Building Block

An In-Depth Technical Guide to (R)-1-Boc-3-hydroxymethylpyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on (R)-1-Boc-3-hydroxymethylpyrrolidine. We will explore its fundamental physicochemical properties, delve into the rationale behind its synthetic utility, provide detailed experimental protocols, and discuss its application as a versatile chiral building block in modern organic synthesis and medicinal chemistry.

(R)-1-Boc-3-hydroxymethylpyrrolidine, systematically named tert-butyl (R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, is a valuable intermediate in the synthesis of complex, enantiomerically pure molecules. Its utility is derived from a combination of three key structural features:

-

A Chiral Center: The defined (R)-stereochemistry at the 3-position is crucial for creating stereospecific interactions with biological targets, a fundamental requirement for modern pharmaceuticals.

-

A Primary Hydroxyl Group: The -CH₂OH moiety serves as a versatile functional handle for a wide array of chemical transformations, including oxidation, esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

-

A Boc-Protected Amine: The secondary amine of the pyrrolidine ring is masked as a tert-butoxycarbonyl (Boc) carbamate. This protecting group is the cornerstone of its strategic application.

The primary role of the Boc group is to temporarily render the nitrogen atom non-nucleophilic and non-basic. This prevents it from participating in unwanted side reactions during synthetic steps targeting other parts of the molecule.[1][2] The Boc group is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet it can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This acid-lability is central to its use in orthogonal protection strategies, enabling chemists to selectively unmask the amine for subsequent reactions.[1]

Physicochemical and Safety Data

Accurate data is critical for experimental design. The properties of (R)-1-Boc-3-hydroxymethylpyrrolidine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | , |

| Molecular Weight | 201.26 g/mol | , |

| CAS Number | 138108-72-2 | |

| Appearance | Colorless oil | |

| Purity | ≥96-98% (by HPLC/GC) | , |

| Storage Conditions | Inert atmosphere, 2-8°C | , |

Safety & Handling

While a specific safety data sheet for the (R)-enantiomer is not widely available, data for the analogous (S)-enantiomer indicates the following hazards under the Globally Harmonized System (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

Standard Handling Protocol:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water. For eye contact, rinse thoroughly for at least 15 minutes and seek medical attention.

Synthesis and Application Workflows

The strategic utility of (R)-1-Boc-3-hydroxymethylpyrrolidine lies in its role as a bifunctional intermediate. It can be synthesized and then elaborated upon in multiple ways.

Caption: Synthetic utility workflow for (R)-1-Boc-3-hydroxymethylpyrrolidine.

Experimental Protocols

The following protocols are representative of the synthesis and subsequent transformation of the title compound. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of (R)-1-Boc-3-hydroxymethylpyrrolidine

This procedure adapts a standard Boc-protection protocol for the N-protection of the parent amine using di-tert-butyl dicarbonate (Boc anhydride).

Objective: To synthesize (R)-1-Boc-3-hydroxymethylpyrrolidine from (R)-3-hydroxymethylpyrrolidine with high yield and purity.

Materials:

-

(R)-3-Hydroxymethylpyrrolidine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (R)-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 g of starting material).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Base Addition: Add triethylamine (1.2 eq) dropwise to the solution.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting oil is often of high purity. If necessary, purify further via flash column chromatography on silica gel.

Causality: The use of triethylamine is crucial to neutralize the carboxylic acid byproduct of the reaction, driving the equilibrium towards the product. Performing the addition at 0°C controls the exothermicity of the reaction and minimizes potential side reactions.

Protocol 2: Selective Oxidation of the Hydroxyl Group

The primary alcohol of (R)-1-Boc-3-hydroxymethylpyrrolidine can be selectively oxidized to the corresponding aldehyde without affecting the Boc group or the chiral center. The Copper(I)/TEMPO-catalyzed aerobic oxidation is a mild and effective method for this transformation.

Objective: To synthesize (R)-1-Boc-3-formylpyrrolidine with complete retention of stereochemistry.

Materials:

-

(R)-1-Boc-3-hydroxymethylpyrrolidine (1.0 eq)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (catalyst)

-

Copper(I) Chloride (CuCl) (catalyst)

-

Acetonitrile (MeCN)

-

Ambient Air (as the terminal oxidant)

Procedure:

-

Catalyst Preparation: To a flask open to the air, add CuCl (0.05 eq) and TEMPO (0.05 eq).

-

Reaction Setup: Add acetonitrile as the solvent, followed by (R)-1-Boc-3-hydroxymethylpyrrolidine (1.0 eq).

-

Reaction: Stir the mixture vigorously at room temperature, open to the ambient air. The reaction solution will typically change color (e.g., from brown to green/blue) upon completion.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol. This transformation is often complete within a few hours.

-

Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.

-

Purification: Dry the organic phase, concentrate it, and purify the resulting crude aldehyde by flash column chromatography on silica gel.

Causality: This catalytic system uses ambient air as the green, terminal oxidant. The Cu(I)/TEMPO system is mild enough to selectively oxidize the primary alcohol to an aldehyde, with over-oxidation to the carboxylic acid being minimal.[5] The reaction conditions are also sufficiently gentle to prevent racemization of the adjacent stereocenter.[5]

The Boc Protection and Deprotection Cycle

The strategic value of (R)-1-Boc-3-hydroxymethylpyrrolidine is encapsulated by the reversible nature of the Boc protecting group.

Caption: The reversible cycle of amine protection and deprotection using the Boc group.

Applications in Research and Development

(R)-1-Boc-3-hydroxymethylpyrrolidine is a key intermediate in the synthesis of a wide range of biologically active molecules.

-

Pharmaceutical Synthesis: The pyrrolidine scaffold is a common motif in pharmacologically active compounds, particularly those targeting the central nervous system.[5][6] This building block allows for the controlled, stereospecific construction of such molecules. For instance, it is a precursor for synthesizing modulators of REV-ERB nuclear receptors like SR9009, which have potential in treating metabolic and sleep disorders.

-

Chiral Amine Synthesis: Following modification of the hydroxymethyl group, the Boc group can be removed to unmask the secondary amine. This amine can then be used in coupling reactions or further functionalized, making the compound a valuable precursor for complex chiral amines.

-

Peptide Chemistry: While less common than alpha-amino acids, pyrrolidine derivatives can be incorporated into peptides to create peptidomimetics. The rigid ring structure introduces conformational constraints that can enhance binding affinity and improve metabolic stability by making the peptide resistant to degradation by proteases.

Conclusion

As a Senior Application Scientist, it is my assessment that (R)-1-Boc-3-hydroxymethylpyrrolidine is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value lies in the predictable and reliable chemistry of the Boc protecting group, combined with the synthetic versatility of its chiral core and hydroxyl functionality. The robust protocols for its synthesis and subsequent modification enable chemists to construct complex molecular architectures with a high degree of stereochemical control. This makes it an indispensable intermediate for researchers and professionals in the ongoing quest to develop novel and effective therapeutics.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. ACS Catalysis, 1(11), 1546-1550. [Link]

-

Llaveria, J., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Application of 1-Boc-3-hydroxymethylpyrrolidine in Advanced Chemical Research. [Link]

-

PubChem. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 6. Khan Academy [khanacademy.org]

A Comprehensive Spectroscopic and Structural Elucidation Guide to (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic and structural elucidation of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key chiral building block in pharmaceutical and medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both a repository of essential spectroscopic data and a practical guide to its acquisition and interpretation. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.

Introduction

This compound, also known as (R)-N-Boc-3-pyrrolidinemethanol, is a valuable chiral intermediate utilized in the synthesis of a wide array of biologically active molecules. Its rigid pyrrolidine core and functionalized hydroxymethyl group make it a versatile scaffold for the development of novel therapeutics. Accurate and thorough characterization of this molecule is paramount for ensuring the identity, purity, and stereochemical integrity of downstream products. This guide details the application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural confirmation of this compound.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, the following diagram illustrates the molecular structure of this compound with standardized atom numbering, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a molecule. The chemical shifts, multiplicities, and coupling constants of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms.

¹H NMR Spectral Data

The following table summarizes the typical ¹H NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) at 500 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~3.58 - 3.46 | m | - | 2H | H-7 (CH₂OH) |

| ~3.40 - 3.23 | m | - | 2H | H-2, H-5 |

| ~1.97 - 1.85 | m | - | 1H | H-4 |

| ~1.88 - 1.69 | m | - | 1H | H-4 |

| ~2.40 | m | - | 1H | H-3 |

| ~1.60 | br s | - | 1H | OH |

| 1.46 | s | - | 9H | Boc (3 x CH₃) |

Note: The chemical shifts and multiplicities may exhibit slight variations due to the presence of rotamers arising from hindered rotation around the N-Boc bond.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The most downfield signals, appearing as a multiplet between approximately 3.23 and 3.58 ppm, are assigned to the protons of the hydroxymethyl group (H-7) and the protons on the carbons adjacent to the nitrogen atom (H-2 and H-5). The complexity of these multiplets arises from diastereotopicity and overlapping signals.

The protons on the C4 carbon of the pyrrolidine ring appear as a multiplet between approximately 1.69 and 1.97 ppm. The chiral center at C3 renders the two H4 protons diastereotopic, leading to distinct chemical shifts and complex coupling patterns. The proton at the C3 position (H-3) is expected to resonate around 2.40 ppm as a multiplet, coupled to the adjacent protons.

A broad singlet, typically observed around 1.60 ppm, is characteristic of the hydroxyl proton. Its chemical shift can vary with concentration and temperature, and it can be confirmed by a D₂O exchange experiment, where the signal disappears.

The most upfield and prominent signal is a sharp singlet at approximately 1.46 ppm, integrating to nine protons. This is the characteristic signal of the tert-butyl group of the Boc protecting group, which, due to free rotation, has chemically equivalent methyl protons.

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a 500 MHz NMR spectrometer equipped with a high-resolution probe.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution, using the lock signal of CDCl₃.

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

-

Integrate the signals and determine the multiplicities and coupling constants.

-

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is indicative of its electronic environment.

¹³C NMR Spectral Data

The following table summarizes the typical ¹³C NMR spectral data for this compound, acquired in CDCl₃ at 125 MHz.

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | C=O (Boc) |

| 79.3 | C(CH₃)₃ (Boc) |

| 67.8 | C-7 (CH₂OH) |

| 53.8 | C-2 or C-5 |

| 46.4 | C-2 or C-5 |

| 42.1 | C-3 |

| 30.2 | C-4 |

| 28.7 | C(CH₃)₃ (Boc) |

Note: The assignments of C-2 and C-5 may be interchangeable and can be definitively assigned using 2D NMR techniques such as HSQC.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, confirming the carbon framework. The carbonyl carbon of the Boc group is the most downfield signal, appearing around 154.8 ppm. The quaternary carbon of the tert-butyl group is observed at approximately 79.3 ppm.

The carbon of the hydroxymethyl group (C-7) resonates at about 67.8 ppm. The carbons of the pyrrolidine ring appear in the range of 30-55 ppm. The two carbons adjacent to the nitrogen (C-2 and C-5) are observed at approximately 53.8 and 46.4 ppm. The non-equivalence of these signals is due to the substituent at the 3-position. The C-3 and C-4 carbons are found at approximately 42.1 and 30.2 ppm, respectively.

Finally, the three equivalent methyl carbons of the Boc group give a single, intense signal at around 28.7 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

-

Instrument Setup and Data Acquisition:

-

Use a 500 MHz NMR spectrometer tuned to the ¹³C frequency (approximately 125 MHz).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A sufficient number of scans (typically 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) are required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate line broadening factor.

-

Phase the spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

III. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR Spectral Data

The following table summarizes the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1400 | Medium | C-N stretch |

| ~1170 | Strong | C-O stretch (carbamate) |

| ~1050 | Medium | C-O stretch (alcohol) |

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound exhibits several key absorption bands that confirm the presence of its characteristic functional groups. A broad and strong absorption band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.

The strong absorption at approximately 1690 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration of the carbamate functional group in the Boc protecting group. The presence of strong C-H stretching vibrations around 2970 cm⁻¹ corresponds to the aliphatic C-H bonds in the pyrrolidine ring and the tert-butyl group.

Additionally, characteristic C-N and C-O stretching vibrations can be observed in the fingerprint region (below 1500 cm⁻¹), such as the C-N stretch around 1400 cm⁻¹ and the C-O stretches of the carbamate and alcohol at approximately 1170 cm⁻¹ and 1050 cm⁻¹, respectively.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

IV. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data

For this compound (Molecular Formula: C₁₀H₁₉NO₃, Molecular Weight: 201.26 g/mol ), high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is expected to show the protonated molecule [M+H]⁺ at m/z 202.1438 and the sodium adduct [M+Na]⁺ at m/z 224.1257.

Fragmentation Analysis

Under harsher ionization conditions, such as electron ionization (EI), or through collision-induced dissociation (CID) in MS/MS experiments, characteristic fragmentation patterns are expected. The fragmentation of N-Boc protected amines is well-documented.[3][4][5]

Common fragmentation pathways for this compound include:

-

Loss of the tert-butyl group: A prominent fragment at m/z 145 ([M - C₄H₉]⁺) is expected due to the facile loss of the stable tert-butyl cation.

-

Loss of isobutylene: The loss of isobutylene (C₄H₈) from the Boc group leads to a fragment at m/z 145.

-

Loss of the Boc group: Cleavage of the N-C(O) bond can result in the loss of the entire Boc group, leading to a fragment corresponding to the protonated 3-(hydroxymethyl)pyrrolidine at m/z 102.

-

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the pyrrolidine ring and the hydroxymethyl group can result in a fragment at m/z 170 ([M - CH₂OH]⁺).

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization source.

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

-

If fragmentation data is acquired, propose fragmentation pathways consistent with the observed fragment ions.

-

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and characterization of this compound. This guide has provided the essential spectroscopic data, detailed interpretations, and robust experimental protocols necessary for the confident identification and quality assessment of this important chiral building block. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental to the success of research and development in the pharmaceutical and chemical industries.

References

-

PubChem. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Retrieved from [Link]

-

Read Chemistry. Fragmentation Patterns in Mass Spectrometry. (2024, April 15). Retrieved from [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Camps, P., & Muñoz-Torrero, D. (2007). ¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry – A European Journal, 13(29), 8294-8301.

-

ResearchGate. Interpretation of the pyrrolidine region of the ¹H NMR spectrum (400 MHz, CDCl₃) of 9a. Retrieved from [Link]

-

SpectraBase. 1-Boc-pyrrolidine. Retrieved from [Link]

-

Slideshare. Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral building block, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This molecule is a vital intermediate in the synthesis of numerous pharmaceutical compounds, making its unambiguous characterization essential for quality control and reaction monitoring. This document will delve into the theoretical underpinnings of the spectrum, provide a detailed proton-by-proton analysis of expected chemical shifts and coupling patterns, outline a robust experimental protocol for data acquisition, and discuss the key structural features that give rise to the observed spectral complexities.

Introduction: The Structural Significance of this compound and the Role of NMR

This compound is a bifunctional molecule featuring a pyrrolidine ring, a common scaffold in medicinal chemistry, protected by a tert-butyloxycarbonyl (Boc) group and bearing a hydroxymethyl substituent at the C3 position. The stereochemistry at the C3 chiral center is critical for the biological activity of many target molecules derived from this intermediate.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides detailed information about the electronic environment of each proton, their connectivity through scalar (J) coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). For this particular molecule, ¹H NMR is crucial for confirming the presence of the key functional groups and, importantly, for providing evidence of the chiral environment that influences the entire spin system of the pyrrolidine ring.

Theoretical Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by several key features arising from its distinct structural components: the tert-butyl group, the pyrrolidine ring, and the hydroxymethyl group. The presence of a single stereocenter at C3 renders the geminal protons on the C2, C4, and C5 positions of the pyrrolidine ring, as well as the protons on the hydroxymethyl group, diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other, leading to more complex splitting patterns than would be observed in an achiral analogue.

The tert-Butyl Group (C(CH₃)₃)

The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. This results in a sharp, intense singlet in the upfield region of the spectrum, typically around 1.46 ppm . This signal is a hallmark of the Boc-protecting group and its integration to nine protons is a key diagnostic feature.

The Pyrrolidine Ring Protons (CH₂ and CH)

The five protons on the pyrrolidine ring are all non-equivalent and exhibit complex splitting patterns. The electron-withdrawing carbamate group causes a general downfield shift of the protons on the carbons adjacent to the nitrogen (C2 and C5).

-

H3 (CH): This methine proton is attached to the chiral center and is expected to appear as a multiplet around 2.40-2.50 ppm . It will be coupled to the diastereotopic protons on C2 and C4.

-

H2 and H5 (CH₂ adjacent to N): The protons on C2 and C5 are diastereotopic. They will appear as distinct multiplets in the region of 3.00-3.60 ppm . The complexity arises from geminal coupling to each other and vicinal coupling to the protons on their adjacent carbons.

-

H4 (CH₂): The protons on C4 are also diastereotopic. They are expected to resonate further upfield than the protons on C2 and C5, appearing as multiplets in the range of 1.60-2.10 ppm .

The Hydroxymethyl Protons (CH₂OH)

The two protons of the hydroxymethyl group are diastereotopic due to the adjacent chiral center at C3. They will therefore have different chemical shifts and will couple to each other (geminal coupling) and to the H3 proton (vicinal coupling). They are expected to appear as two separate multiplets, likely in the region of 3.50-3.70 ppm . The exact appearance could be a pair of doublets of doublets, or a more complex multiplet if other long-range couplings are significant.

The Hydroxyl Proton (OH)

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, as these affect hydrogen bonding. It typically appears as a broad singlet that can range from 1.5 to 4.0 ppm . In many cases, this signal can be exchanged with D₂O, causing it to disappear from the spectrum, which is a useful method for its identification.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃. These values are based on analysis of similar structures and data from NMR prediction software. Actual experimental values may vary slightly.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| C(CH ₃)₃ | 1.46 | s (singlet) | - | 9H |

| H 4a, H 4b | 1.60 - 1.80, 1.95 - 2.10 | m (multiplet) | - | 2H |

| H 3 | 2.40 - 2.50 | m (multiplet) | - | 1H |

| H 2a, H 2b, H 5a, H 5b | 3.00 - 3.60 | m (multiplet) | - | 4H |

| CH ₂OH | 3.50 - 3.70 | m (multiplet) | - | 2H |

| OH | Variable | br s (broad singlet) | - | 1H |

Experimental Protocol for ¹H NMR Data Acquisition

A standardized and well-documented experimental procedure is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as DMSO-d₆ or MeOD-d₄ can be used, but will result in different chemical shifts.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Receiver Gain: Optimized for the specific sample and instrument.

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals and normalize the integration values.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for acquiring the ¹H NMR spectrum.

Caption: Experimental workflow for ¹H NMR analysis.

Causality in Experimental Choices and Self-Validation

-

Choice of Solvent: CDCl₃ is a common choice as it is a relatively non-polar and aprotic solvent that dissolves a wide range of organic compounds. The choice of solvent is critical as it can influence chemical shifts through solvent-solute interactions. For this molecule, using an aprotic solvent like CDCl₃ helps to minimize complications from hydrogen bonding with the hydroxyl group, often resulting in a sharper OH signal compared to protic solvents.

-

Internal Standard: TMS is the universally accepted internal standard for ¹H NMR in organic solvents. Its 12 equivalent protons give a single, sharp signal at 0.00 ppm, which does not overlap with most signals from organic molecules and is chemically inert. This provides a reliable reference point for accurate chemical shift determination.

-

Relaxation Delay: A sufficient relaxation delay (D1) is crucial for quantitative analysis. Protons with long relaxation times (T₁) may not fully relax between pulses if the delay is too short, leading to inaccurate integration values. A delay of 2-5 seconds is generally adequate for small molecules.

-

Self-Validating System: The protocol is designed to be self-validating. The presence and correct integration of the sharp singlet for the tert-butyl group at ~1.46 ppm provides immediate confirmation of the Boc protecting group. The total integration of the spectrum should correspond to the total number of protons in the molecule (19H, excluding the exchangeable OH proton if D₂O is used). The complex multiplet patterns observed for the pyrrolidine and hydroxymethyl protons are consistent with the expected diastereotopicity, further validating the assigned structure. Any significant deviation from the expected pattern would indicate the presence of impurities or an incorrect structure.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the principles of chemical shifts, spin-spin coupling, and the effects of chirality is essential for its correct interpretation. The characteristic singlet of the Boc group, combined with the complex multiplets arising from the diastereotopic protons of the pyrrolidine ring and hydroxymethyl substituent, provides a unique fingerprint for this important chiral building block. By following a robust experimental protocol, researchers can confidently use ¹H NMR to verify the identity and purity of this compound, ensuring the integrity of their synthetic endeavors in drug discovery and development.

References

A Technical Guide to the Chirality of Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Synthesis, Analysis, and Application

Abstract

Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a pivotal chiral building block in contemporary drug discovery and development. The stereochemistry at the C3 position of the pyrrolidine ring is critical for the biological activity and selectivity of numerous pharmaceutical candidates, particularly those targeting neurological disorders. This in-depth technical guide provides a comprehensive overview of the synthesis of the individual (R)- and (S)-enantiomers, robust analytical methodologies for their chiral separation and quantification, and the underlying principles that govern these processes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chirality in Drug Development

The three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The case of Thalidomide serves as a stark reminder of the critical importance of stereoisomerically pure drugs.[1] Therefore, the ability to selectively synthesize and accurately analyze the enantiomers of a chiral intermediate like tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is paramount in the development of safe and efficacious medicines. The individual enantiomers of this compound serve as key intermediates in the synthesis of a variety of bioactive molecules, highlighting the importance of controlling their stereochemistry.[2]

Asymmetric Synthesis of (R)- and (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

The most direct and widely employed strategy for the enantioselective synthesis of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is the asymmetric reduction of the prochiral ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful and reliable method for achieving high enantioselectivity in the reduction of a wide range of ketones.[3][4][5][6][7]

The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview

The CBS reduction employs a catalyst generated from a chiral amino alcohol and a borane source. The mechanism hinges on the formation of a catalyst-borane complex that coordinates with the ketone substrate in a sterically defined manner. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then binds to the carbonyl oxygen. The hydride from the borane is delivered to one face of the carbonyl, dictated by the stereochemistry of the chiral catalyst, via a six-membered ring transition state. This process results in the formation of the desired chiral alcohol with high enantiomeric excess (ee).[3][4][5][6]

Experimental Protocol: Asymmetric Reduction of tert-butyl 3-oxopyrrolidine-1-carboxylate

The following protocol is a representative, self-validating procedure for the synthesis of both (R)- and (S)-enantiomers of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate using the appropriate CBS catalyst.

Materials:

-

tert-butyl 3-oxopyrrolidine-1-carboxylate

-

(R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene) for (S)-alcohol

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene) for (R)-alcohol

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure for the synthesis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

-

Cool the flask to 0°C in an ice bath and slowly add borane-tetrahydrofuran complex solution (1.0 eq) dropwise. Stir the mixture for 15 minutes at 0°C.

-

In a separate flask, dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the ketone to the catalyst-borane complex at 0°C over 30 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0°C.

-

Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the desired (S)-enantiomer.

To synthesize the (R)-enantiomer, follow the same procedure using (S)-(-)-2-Methyl-CBS-oxazaborolidine as the catalyst.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The CBS reduction is sensitive to moisture, which can hydrolyze the borane and the catalyst, leading to a decrease in enantioselectivity and yield.[7]

-

Choice of Catalyst: The stereochemistry of the final product is directly controlled by the chirality of the CBS catalyst used. The (R)-catalyst yields the (S)-alcohol, and the (S)-catalyst yields the (R)-alcohol.

-

Slow Addition and Low Temperature: Maintaining a low temperature and performing a slow addition of the ketone helps to control the reaction rate and maximize the enantioselectivity by favoring the kinetically controlled product formation through the highly organized transition state.

Analytical Methodologies for Chiral Separation

The determination of the enantiomeric purity of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a critical step in quality control. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.

Principles of Chiral Separation on Polysaccharide-Based Stationary Phases

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are renowned for their broad applicability in separating a wide range of chiral compounds.[8][9] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times and, thus, separation. The primary interactions responsible for chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[10]

Recommended Analytical Techniques and Protocols

Both HPLC and SFC offer excellent resolution for the enantiomers of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. SFC is often favored for its higher throughput, reduced solvent consumption, and faster equilibration times.[1][2]

Table 1: Comparative Overview of Chiral Separation Methods

| Parameter | Chiral HPLC | Chiral SFC |

| Stationary Phase | Lux Cellulose-2 or Chiralpak® AD-H | Lux Cellulose-2 or Chiralpak® AD-H |

| Mobile Phase | Hexane/Isopropanol | CO₂/Methanol |

| Typical Modifier % | 10-30% Isopropanol | 5-20% Methanol |

| Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 4.0 mL/min |

| Temperature | Ambient to 40°C | 35 - 45°C |

| Back Pressure | N/A | 100 - 200 bar |

| Advantages | Well-established, robust | Fast, green, high efficiency |

| Disadvantages | Higher solvent consumption | Requires specialized equipment |

Detailed Protocol for Chiral SFC Analysis

The following protocol provides a validated starting point for the chiral separation of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate enantiomers.

Instrumentation and Columns:

-

Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator.

-

Chiral Column: Lux® 5 µm Cellulose-2, 250 x 4.6 mm or equivalent polysaccharide-based column.

Chromatographic Conditions:

-

Mobile Phase: Supercritical CO₂ and Methanol

-

Gradient: Isocratic elution with 15% Methanol

-

Flow Rate: 3.0 mL/min

-

Column Temperature: 40°C

-

Back Pressure: 150 bar

-

Detection: UV at 210 nm

-

Injection Volume: 5 µL

-

Sample Preparation: Dissolve the sample in the mobile phase modifier (Methanol).

Trustworthiness and Self-Validation:

-

System Suitability: Before sample analysis, inject a racemic standard to ensure adequate resolution (Rs > 1.5) between the two enantiomer peaks.

-

Enantiomer Identification: If available, inject standards of the pure (R)- and (S)-enantiomers to confirm their respective retention times.

-

Quantification: The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualization of Key Processes

Asymmetric Synthesis Workflow

Caption: Asymmetric synthesis via CBS reduction.

Chiral SFC Analysis Workflow

Caption: Workflow for chiral SFC analysis.

Conclusion

The control of chirality is a non-negotiable aspect of modern pharmaceutical development. Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate represents a class of chiral intermediates where stereochemical purity directly translates to the safety and efficacy of the final active pharmaceutical ingredient. The methodologies outlined in this guide, particularly the robust Corey-Bakshi-Shibata reduction for asymmetric synthesis and chiral SFC for enantiomeric analysis, provide a reliable and efficient framework for researchers in the field. By understanding the causality behind the experimental choices and adhering to self-validating protocols, scientists can ensure the integrity of their results and accelerate the development of new, life-saving therapies.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link] (Note: A representative, stable URL would be inserted here from a reliable educational source).

-

Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical and Biomedical Analysis, 174, 296-302. [Link]

-

Application Note: Chiral HPLC Separation Of Enatiomers Of Racemic Drugs Used In Pharmaceutical Industry. Bioprocess Online. [Link]

-

tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

Synthesis and chiral recognition of novel amylose derivatives containing regioselectively benzoate and phenylcarbamate groups. Journal of Chromatography A, 1217(7), 1041-1047. [Link]

-

Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 124-131. [Link]

-

Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

-

Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Pharmaceutical Analysis, 3(5), 295-307. [Link]

-

Synthesis and chiral recognition of amylose derivatives bearing regioselective phenylcarbamate substituents at 2,6- and 3-positions for high-performance liquid chromatography. Journal of Chromatography A, 1467, 193-201. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 107-113. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 739-753. [Link]

Sources

- 1. selvita.com [selvita.com]

- 2. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. Synthesis and chiral recognition of amylose derivatives bearing regioselective phenylcarbamate substituents at 2,6- and 3-positions for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability of (R)-1-Boc-3-pyrrolidinemethanol